molecular formula C19H30N2O5 B4074214 Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine

Cat. No.: B4074214
M. Wt: 366.5 g/mol
InChI Key: WBRBKVPROGIMEA-UHFFFAOYSA-N
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Description

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. Oxalic acid is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and ability to form complexes with metal ions . The piperazine derivative, 1-[4-(4-propan-2-ylphenoxy)butyl]piperazine, is a compound that features a piperazine ring substituted with a butyl chain and a propan-2-ylphenoxy group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine involves multiple steps. The initial step typically includes the preparation of the piperazine derivative. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-(4-propan-2-ylphenoxy)butyl chloride under basic conditions. The resulting product is then reacted with oxalic acid to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting metal-dependent biological processes. These interactions can lead to the modulation of signaling pathways and cellular functions, contributing to its biological effects .

Comparison with Similar Compounds

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine can be compared with other similar compounds such as:

Properties

IUPAC Name

oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-14-4-3-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h5-8,15,18H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRBKVPROGIMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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